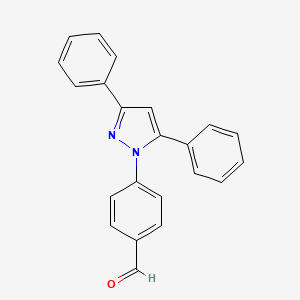![molecular formula C23H19NO4 B12220861 2-ethyl-4-[2-(naphthalen-2-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12220861.png)
2-ethyl-4-[2-(naphthalen-2-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-4-[2-(naphthalen-2-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione is a complex organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a naphthalene moiety and a benzoxazepine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-ethyl-4-[2-(naphthalen-2-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthalene derivative, followed by the formation of the benzoxazepine ring through cyclization reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
2-ethyl-4-[2-(naphthalen-2-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the naphthalene moiety, using reagents such as halogens or alkyl groups.
Hydrolysis: Hydrolysis reactions can break down the compound into simpler components under acidic or basic conditions
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in the development of new materials.
Biology: The compound has shown potential biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Research has indicated possible therapeutic applications, including antimicrobial and anticancer properties.
Industry: It can be utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 2-ethyl-4-[2-(naphthalen-2-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-ethyl-4-[2-(naphthalen-2-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione can be compared with other benzoxazepine derivatives and naphthalene-containing compounds. Similar compounds include:
2-(naphthalen-1-yl)ethyl 2-acetoxybenzoate: This compound shares the naphthalene moiety but differs in its functional groups and overall structure.
1-[(2-substituted phenyl)ethyl]-1H-benzoxazepine: These derivatives have variations in the substituents on the benzoxazepine ring, leading to different chemical and biological properties.
Properties
Molecular Formula |
C23H19NO4 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-ethyl-4-(2-naphthalen-2-yl-2-oxoethyl)-1,4-benzoxazepine-3,5-dione |
InChI |
InChI=1S/C23H19NO4/c1-2-20-23(27)24(22(26)18-9-5-6-10-21(18)28-20)14-19(25)17-12-11-15-7-3-4-8-16(15)13-17/h3-13,20H,2,14H2,1H3 |
InChI Key |
XAUGKJDPKSSFSS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}benzoic acid](/img/structure/B12220783.png)
![6-Benzyl-2,5-dimethyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12220785.png)
![2-[3-(difluoromethyl)-1H-pyrazol-1-yl]ethanamine](/img/structure/B12220789.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B12220792.png)
![(2S,3S)-2-(Benzo[d][1,3]dioxol-5-yl)-1-ethyl-6-oxopiperidine-3-carboxylic acid](/img/structure/B12220795.png)
![2-[[(2-Ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride](/img/structure/B12220802.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B12220809.png)
![N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-4-fluorobenzamide](/img/structure/B12220811.png)




![1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12220837.png)
![N-[(1R,2R)-2-hydroxycyclobutyl]pyrimidine-4-carboxamide](/img/structure/B12220841.png)
